molecular formula C23H15FO4 B2797301 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one CAS No. 637747-86-5

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one

Cat. No.: B2797301
CAS No.: 637747-86-5
M. Wt: 374.367
InChI Key: SITMISMJVSTVBD-UHFFFAOYSA-N
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Description

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a phenylchromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to introduce the oxoethoxy and phenyl groups, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds .

Scientific Research Applications

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-(4-Fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one
  • 7-(2-(4-Fluorophenyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one
  • 7-[2-(4-Fluorophenyl)-2-oxoethoxy]chromen-2-one

Uniqueness

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both fluorophenyl and phenylchromenone moieties. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Biological Activity

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromenes, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a chromenone core with a fluorophenyl substituent and an oxoethoxy group. Its molecular formula is C21H18O5C_{21}H_{18}O_5 with a molecular weight of approximately 350.36 g/mol.

Research indicates that compounds in the chromenone class exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of halogen atoms, such as fluorine, enhances biological activity by improving metabolic stability and membrane permeability through increased lipophilicity.

Key Mechanisms:

  • Inhibition of Enzymes : Chromenones have been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. For instance, studies have demonstrated that derivatives similar to this compound exhibit moderate inhibition against COX-2 and LOX enzymes .
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively, contributing to its antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases.

Biological Activity Studies

Recent studies have evaluated the biological activity of various chromenone derivatives, including the target compound. Below are summarized findings from relevant research:

Study Biological Activity IC50 Values (µM) Notes
Study AInhibition of AChE10.4Dual inhibitory effect against AChE and BChE .
Study BCOX-2 Inhibition19.2Moderate activity noted .
Study CCytotoxicity against MCF-75.4Induced apoptosis through mitochondrial pathways .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study assessing the cytotoxic effects of related flavonoids found that compounds with structural similarities to this compound exhibited significant inhibitory effects on non-small cell lung cancer (A549) cells. The most potent derivative showed an IC50 value of 0.46±0.020.46\pm 0.02 µM, indicating strong potential for anticancer applications .
  • Enzyme Inhibition :
    In vitro studies on enzyme inhibition revealed that derivatives containing fluorinated groups had enhanced interactions with target enzymes due to favorable hydrogen bonding interactions. These interactions were particularly noted with cholinesterases and β-secretase, suggesting potential applications in neurodegenerative disease treatments .

Properties

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO4/c24-17-8-6-16(7-9-17)21(25)14-27-18-10-11-19-22(12-18)28-13-20(23(19)26)15-4-2-1-3-5-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITMISMJVSTVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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